![molecular formula C20H34NO5- B14211527 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate CAS No. 827611-95-0](/img/structure/B14211527.png)
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a heptanoate backbone with an oxo group at the seventh position and an undec-10-enoyl amino ethoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate typically involves multiple steps. One common method starts with the preparation of undec-10-enoyl chloride from undec-10-enoic acid. This intermediate is then reacted with 2-aminoethoxyethanol to form the undec-10-enoyl amino ethoxy intermediate. The final step involves the esterification of this intermediate with 7-oxoheptanoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino ethoxy side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate involves its interaction with specific molecular targets. The oxo group and the amino ethoxy side chain can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzymatic activity or cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undec-10-enyl undec-10-enoate: Similar structure but lacks the oxo group and amino ethoxy side chain.
10-Oxoundecanyl 10-oxoundecanoate: Contains oxo groups but differs in the side chain structure.
Undec-10-enoyl chloride: Used as an intermediate in the synthesis of the target compound.
Uniqueness
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate is unique due to its combination of an oxo group, an amino ethoxy side chain, and a heptanoate backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Propriétés
Numéro CAS |
827611-95-0 |
|---|---|
Formule moléculaire |
C20H34NO5- |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoate |
InChI |
InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-10-13-18(22)21-16-17-26-20(25)15-12-9-11-14-19(23)24/h2H,1,3-17H2,(H,21,22)(H,23,24)/p-1 |
Clé InChI |
FVPUBFRFSAJPMP-UHFFFAOYSA-M |
SMILES canonique |
C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)

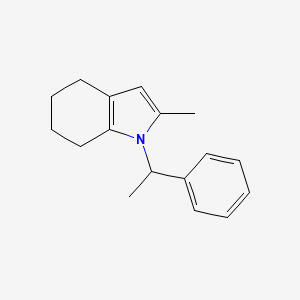

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
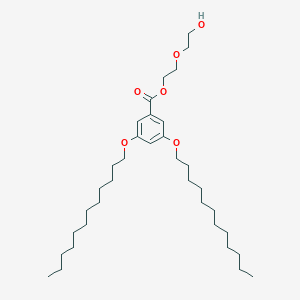


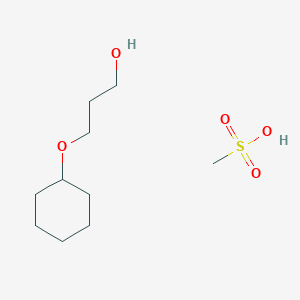
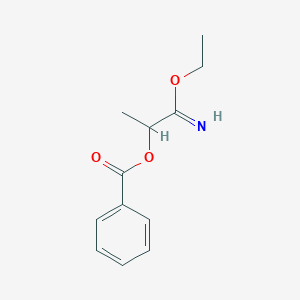
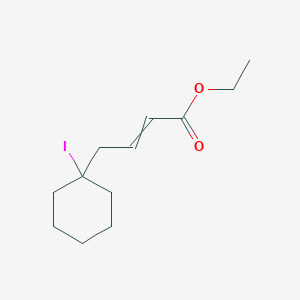
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
